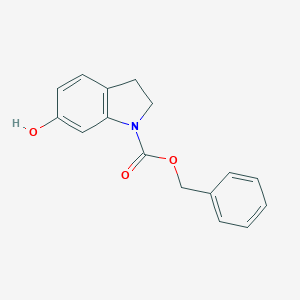
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Olaparib, and it is a PARP inhibitor that has been used in the treatment of certain types of cancer. The purpose of
Applications De Recherche Scientifique
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the treatment of certain types of cancer. Olaparib has been approved for the treatment of ovarian and breast cancer, and it is currently being studied for its potential applications in other types of cancer, including pancreatic and prostate cancer.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is related to its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a critical role in repairing damaged DNA, and their inhibition can lead to the accumulation of DNA damage, which ultimately results in cell death. Olaparib has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester are related to its ability to inhibit PARP enzymes. PARP inhibition can lead to the accumulation of DNA damage, which ultimately results in cell death. Olaparib has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations. In addition to its effects on cancer cells, Olaparib has also been shown to have potential applications in the treatment of other diseases, such as sickle cell anemia and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in lab experiments is its specificity for PARP enzymes. This specificity allows for the selective inhibition of PARP enzymes, which can lead to a more targeted approach in the treatment of certain diseases. However, one of the limitations of using Olaparib in lab experiments is its potential toxicity. Olaparib has been shown to have toxic effects on normal cells, and its use in lab experiments must be carefully monitored to avoid potential side effects.
Orientations Futures
The future directions for the use of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in scientific research are numerous. One potential direction is the development of new PARP inhibitors that are more effective and less toxic than Olaparib. Another potential direction is the use of Olaparib in combination with other drugs to enhance its effectiveness in the treatment of cancer. Additionally, the use of Olaparib in the treatment of other diseases, such as sickle cell anemia and Alzheimer's disease, is an area of active research. Overall, the potential applications of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in scientific research are vast, and its continued study is essential for the development of new treatments for various diseases.
Conclusion
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that involves multiple steps. Olaparib has been extensively studied for its potential applications in the treatment of certain types of cancer, and its mechanism of action is related to its ability to inhibit PARP enzymes. While Olaparib has several advantages for lab experiments, its potential toxicity is a limitation that must be carefully monitored. The future directions for the use of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in scientific research are numerous, and its continued study is essential for the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the use of a palladium catalyst to facilitate the coupling of two or more molecules to form the desired compound. Other methods of synthesis include the use of Grignard reagents and Suzuki coupling reactions.
Propriétés
Numéro CAS |
178201-65-5 |
|---|---|
Nom du produit |
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester |
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
benzyl 6-hydroxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H15NO3/c18-14-7-6-13-8-9-17(15(13)10-14)16(19)20-11-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2 |
Clé InChI |
GMJTVWWRUWFYKH-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CN(C2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3 |
Synonymes |
1H-INDOLE-1-CARBOXYLIC ACID,2,3-DIHYDRO-6-HYDROXY-,PHENYLMETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
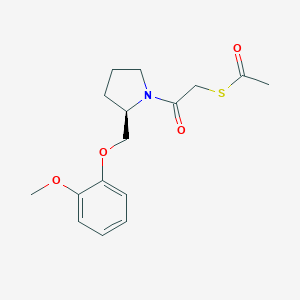
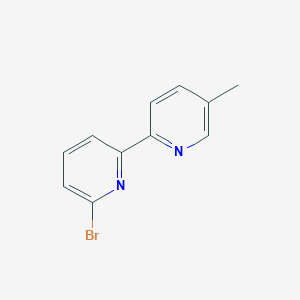
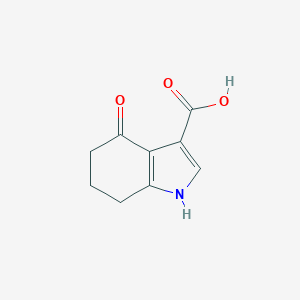
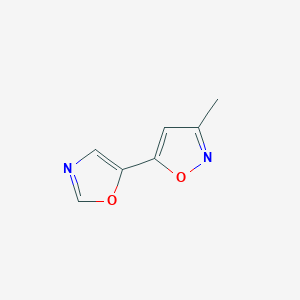
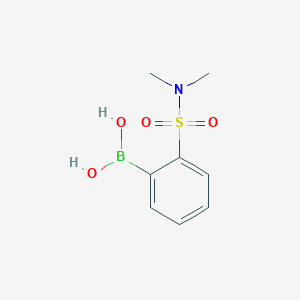
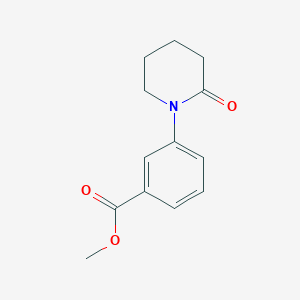
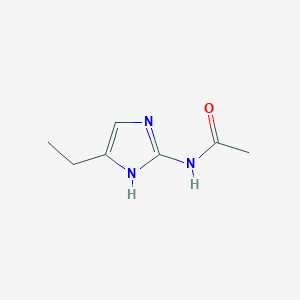
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
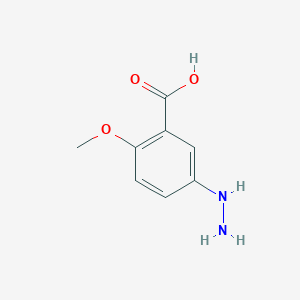
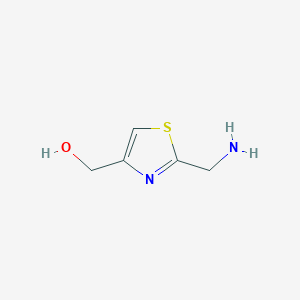
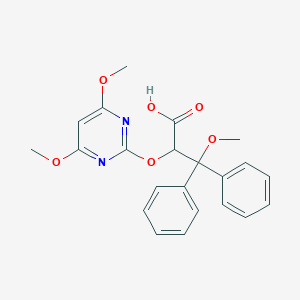
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)